molecular formula C5H10O B3126231 (R)-2-methylbutyraldehyde CAS No. 33204-48-7

(R)-2-methylbutyraldehyde

Cat. No. B3126231
CAS RN: 33204-48-7
M. Wt: 86.13 g/mol
InChI Key: BYGQBDHUGHBGMD-RXMQYKEDSA-N
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Patent
US08581008B2

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([C:10](=[CH:13][CH2:14][CH2:15][CH2:16]C)[CH:11]=[O:12])[CH2:8][CH3:9]>>[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:13][CH:10]([CH2:7][CH3:8])[CH:11]=[O:12].[CH2:7]([C:10](=[CH:13][CH:14]([CH3:1])[CH2:15][CH3:16])[CH:11]=[O:12])[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C=O)=CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)=O
Name
Type
product
Smiles
CC(C=O)CC
Name
Type
product
Smiles
C(CC)C(C=O)=CC(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08581008B2

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([C:10](=[CH:13][CH2:14][CH2:15][CH2:16]C)[CH:11]=[O:12])[CH2:8][CH3:9]>>[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:13][CH:10]([CH2:7][CH3:8])[CH:11]=[O:12].[CH2:7]([C:10](=[CH:13][CH:14]([CH3:1])[CH2:15][CH3:16])[CH:11]=[O:12])[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C=O)=CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)=O
Name
Type
product
Smiles
CC(C=O)CC
Name
Type
product
Smiles
C(CC)C(C=O)=CC(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08581008B2

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([C:10](=[CH:13][CH2:14][CH2:15][CH2:16]C)[CH:11]=[O:12])[CH2:8][CH3:9]>>[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:13][CH:10]([CH2:7][CH3:8])[CH:11]=[O:12].[CH2:7]([C:10](=[CH:13][CH:14]([CH3:1])[CH2:15][CH3:16])[CH:11]=[O:12])[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C=O)=CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)=O
Name
Type
product
Smiles
CC(C=O)CC
Name
Type
product
Smiles
C(CC)C(C=O)=CC(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08581008B2

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH2:7]([C:10](=[CH:13][CH2:14][CH2:15][CH2:16]C)[CH:11]=[O:12])[CH2:8][CH3:9]>>[CH:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH3:13][CH:10]([CH2:7][CH3:8])[CH:11]=[O:12].[CH2:7]([C:10](=[CH:13][CH:14]([CH3:1])[CH2:15][CH3:16])[CH:11]=[O:12])[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C=O)=CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)=O
Name
Type
product
Smiles
CC(C=O)CC
Name
Type
product
Smiles
C(CC)C(C=O)=CC(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.